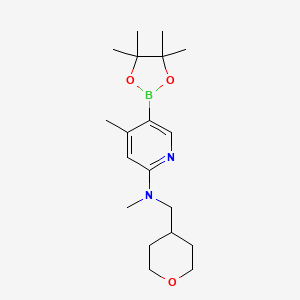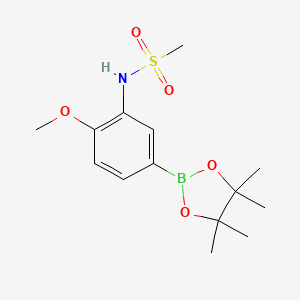
(4-Chloro-3-fluorophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is a powder that is stored at 4 degrees Celsius .
Molecular Structure Analysis
The molecular structure of (4-Chloro-3-fluorophenyl)hydrazine has been determined using various techniques . The InChI code for this compound is 1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 .
Chemical Reactions Analysis
While specific chemical reactions involving (4-Chloro-3-fluorophenyl)hydrazine were not found in the retrieved sources, it is known that this compound can participate in various chemical reactions due to the presence of the hydrazine group .
Physical And Chemical Properties Analysis
It is stored at 4 degrees Celsius . More specific physical and chemical properties were not found in the retrieved sources.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Characterization
- (4-Chloro-3-fluorophenyl)hydrazine serves as a key intermediate in the synthesis of diverse chemical compounds. For example, its utilization in phase transfer catalysis has been demonstrated to efficiently produce halogenated phenyl hydrazines, which are pivotal in synthesizing various organic molecules (Chen Hai-qun, 2011).
- Another study highlights its application in microwave-assisted synthesis, leading to the rapid production of halogenated anilin-yl-substituted thiazolidin-4-one derivatives, which were evaluated for antimicrobial activities (B. M. Dinnimath et al., 2011).
Biological Activities and Applications
- A variety of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and showed promising antimicrobial activities, demonstrating the potential of (4-Chloro-3-fluorophenyl)hydrazine derivatives in developing new antibacterial and antifungal agents (M. Ahsan et al., 2016).
Development of Fluorescent Probes
- The compound has been utilized in the creation of fluorescent probes for biological and environmental applications. For instance, a study on an ICT-based fluorescent probe with a large Stokes shift for measuring hydrazine in biological and water samples highlights the adaptability of (4-Chloro-3-fluorophenyl)hydrazine derivatives in environmental monitoring (Meiqing Zhu et al., 2019).
Novel Compounds with Potential Biological Activities
- Research on the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives highlighted their promising antibacterial and antifungal properties, suggesting (4-Chloro-3-fluorophenyl)hydrazine's role in developing new therapeutic agents (M. Ahsan et al., 2016).
Safety And Hazards
(4-Chloro-3-fluorophenyl)hydrazine is classified as a dangerous substance. It has hazard statements H301, H315, H318, H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBNCTWLDLXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-fluorophenyl)hydrazine | |
CAS RN |
189513-52-8 |
Source


|
| Record name | (4-chloro-3-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)


![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)

